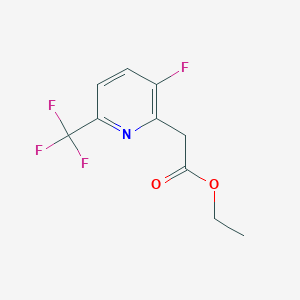

4-Amino-4-methylpentanoic acid ethyl ester hydrochloride

Descripción general

Descripción

“4-Amino-4-methylpentanoic acid ethyl ester hydrochloride” is a chemical compound. It is an ester derivative of the amino acid .

Synthesis Analysis

The synthesis of such esters can be achieved by reacting an intermediate compound with a carboxylic acid . A method has been developed to synthesize different amino acid methyl ester hydrochlorides through the esterification of corresponding amino acids with methanol using trimethylchlorosilane . This reaction offers convenience, mild conditions, and good to excellent yields .

Molecular Structure Analysis

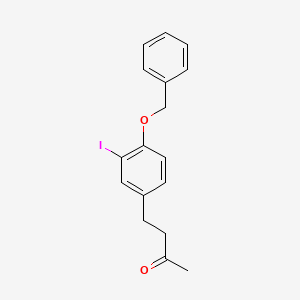

The molecular formula of “4-Amino-4-methylpentanoic acid ethyl ester hydrochloride” is C8H18ClNO2 .

Chemical Reactions Analysis

Esters, including “4-Amino-4-methylpentanoic acid ethyl ester hydrochloride”, can undergo a reaction known as hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid acting as the catalyst . This reaction is reversible and an equilibrium mixture is produced containing all four of the substances in the equation .

Physical And Chemical Properties Analysis

The molecular weight of “4-Amino-4-methylpentanoic acid ethyl ester hydrochloride” is 195.69 .

Aplicaciones Científicas De Investigación

Pheromone Synthesis in Pest Control

- Application: The compound has been investigated in the synthesis of pheromones like 4-methyloctanoic acid and its ethyl ester, which are used for controlling pest populations in agriculture, specifically rhinoceros beetles. A high-yield (>50%) synthesis method from n-hexanal has been developed, emphasizing its potential in ecological pest management strategies (Ragoussis et al., 2007).

Synthesis of Fluorinated Amino Acids

- Application: The compound plays a role in the synthesis of fluorinated amino acids, like 2-Amino-4-fluorobutanoic acid, which are important in medicinal chemistry. The synthesis involves diastereoselective alkylation and offers potential applications in drug development and biochemistry (Laue et al., 2000).

Development in Organic Chemistry

- Application: Research in organic synthesis often utilizes derivatives of 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride. For example, studies involving 3-Methylpentanoic acid and similar compounds contribute to the development of new synthetic routes and methodologies in organic chemistry (Vliet et al., 2003).

Enzymatic Catalysis Studies

- Application: The compound is used in studying enzymatic catalysis. For instance, its use in understanding the N-Acylation by lipase A from Candida antarctica in ethyl butanoate showcases its role in biochemical studies related to enzyme specificity and reactivity (Mäenpää et al., 2016).

Wine Aging and Flavor Analysis

- Application: Research in food science has utilized derivatives of this compound, especially in studying the formation of substituted esters in red wine. The compound's derivatives are used to understand the aging process of wine and its impact on flavor (Lytra et al., 2017).

Biotechnology and Bioengineering

- Application: The compound is significant in biotechnological applications, particularly in understanding the enzymatic esterification and hydrolysis reactions in various contexts, like in the production of fine chemicals (Heinsman et al., 2001).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 4-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-11-7(10)5-6-8(2,3)9;/h4-6,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETOXOBCZNGVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester](/img/structure/B1412663.png)

![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)

![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)

![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)